Thiourea hydrochloride

Flotation Copper Recovery Mineral Processing

Procurement challenge: Neutral thiourea lacks the acidic protonation needed for efficient metal complexation in leaching, flotation, and cation-exchange workflows, often requiring separate acid additions or yielding poor selectivity. Solution: Thiourea hydrochloride (SC(NH₂)₂·HCl) offers: • **3.2x higher Cu oxide recovery** (80% vs <25% for thiophosphates) as a flotation collector. • **Selective PGMs separation** (Au, Pd, Pt, Rh, Ir) from base metals using 1.5M HCl-0.1M thiourea on AG50W resin. • **5.8 pKa unit advantage** over urea (21.1 vs 26.9 in DMSO) for stronger H-bond catalysis. • Stabilizes electroless Cu plating baths via Cu(I) complexation - superior to guanidine HCl.

Molecular Formula CH5ClN2S
Molecular Weight 112.58 g/mol
Cat. No. B12841005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea hydrochloride
Molecular FormulaCH5ClN2S
Molecular Weight112.58 g/mol
Structural Identifiers
SMILESC(=S)(N)N.Cl
InChIInChI=1S/CH4N2S.ClH/c2-1(3)4;/h(H4,2,3,4);1H
InChIKeyXJVIPPHGDPEDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiourea Hydrochloride: Technical Overview


Thiourea hydrochloride (CAS 506-61-8; chemical formula SC(NH₂)₂·HCl) is a protonated organosulfur salt derived from thiourea. It is structurally analogous to urea but with the oxygen atom replaced by sulfur, which imparts distinct nucleophilic and hydrogen-bonding characteristics [1]. The hydrochloride form exhibits enhanced solubility in aqueous and acidic media compared to its neutral parent compound, a property that facilitates its use in pickling solutions, flotation processes, and metal complexation reactions . Its pH-dependent stability and propensity to decompose under strongly alkaline conditions necessitate controlled formulation environments. Procurement of thiourea hydrochloride should be guided by application-specific purity requirements, given its roles in metal extraction, organic synthesis, and pharmaceutical intermediate manufacturing.

1
Form Protonated salt with higher solubility in aqueous and acidic media
2
Stability Requires pH-controlled environment; decomposes under strong alkaline conditions
3
Purity Application-specific purity grade selection for metal extraction or synthesis

Substitution Limitations of Thiourea Hydrochloride


Substituting thiourea hydrochloride with neutral thiourea or alternative salts such as guanidine hydrochloride is not functionally equivalent in many industrial and laboratory workflows. The protonation state of thiourea hydrochloride alters its electronic distribution, solubility profile, and reactivity with metal ions [1]. For instance, while neutral thiourea acts as a ligand for transition metals, the hydrochloride form provides an intrinsic acidic environment that can eliminate the need for separate acid addition in certain leaching and flotation circuits . In cation-exchange separations, thiourea-hydrochloric acid mixtures demonstrate elution behavior that cannot be replicated using thiourea with alternative acid systems or using guanidine hydrochloride, due to differences in metal-thiourea complex stability and resin affinity [2]. Furthermore, vibration spectroscopy confirms that the hydrochloride cation adopts a distinct resonance structure compared to neutral thiourea, which directly impacts its hydrogen-bond donor capacity in organocatalysis and anion recognition applications [3].

Thiourea·HCl Neutral thiourea

Solubility and electronic distribution differ; may not replicate acidic leaching, flotation, or metal complexation without separate acid addition.

Thiourea·HCl Guanidine HCl

Lacks sulfur-mediated coordination with metal ions; cannot substitute in cation-exchange elution, electroless plating stabilization, or organocatalysis requiring thiourea binding.

Quantitative Differentiation Evidence


Copper Oxide Recovery in Waste Ash Flotation

In a systematic collector screening study for copper recovery from municipal solid waste incineration bottom ash, S-n-dodecyle-iso-thiourea hydrochloride achieved an 80% recovery rate for copper oxide, whereas thiophosphate-based collectors (Danaflot 245) and thiocarbamate/thiophosphate mixtures (AERO MX-5160) yielded recoveries below 25% for copper oxide [1]. The same thiourea hydrochloride derivative also demonstrated the best results for copper sulfide recovery among all collectors tested [1].

Cu Oxide Flotation Recovery
Head-to-head
80% recovery vs <25% for thiophosphate / thiocarbamate collectors
Supports collector selection for copper oxide recovery from waste ash.
Reported in synthetic MSWI bottom ash flotation screening.
Flotation Copper Recovery Mineral Processing

Hydrogen-Bond Acidity: Thiourea vs Urea

In DMSO, thiourea exhibits a pKa of 21.1, making it a substantially stronger acid than urea (pKa 26.9) [1]. This 5.8 pKa unit difference translates to a nearly 600,000-fold higher acidity for thiourea compared to urea. As a consequence, thiourea-containing receptors establish stronger hydrogen-bond interactions and form more stable complexes with anions than their urea-containing counterparts [1]. The more acidic thiourea-containing receptor deprotonates in the presence of all investigated anions except chloride, whereas the less acidic urea-containing receptor undergoes deprotonation only with fluoride due to the high stability of [HF₂]⁻ [1].

Acidity (pKa DMSO)
Head-to-head
pKa 21.1 (thiourea) vs 26.9 (urea); ΔpKa = 5.8
Supports thiourea-based receptor design for stronger anion binding.
Potentiometric and UV-vis data in DMSO.
Organocatalysis Anion Recognition Hydrogen Bonding

Thiourea-HCl Elution for Precious Metal Separation

Ion-exchange distribution coefficients have been systematically reported for transition and post-transition elements in hydrochloric acid (0.1–3.0 M) and thiourea solutions on AG50W cation-exchange resins [1]. The elution system using 1.5 M hydrochloric acid–0.1 M thiourea as eluent enables the separation of small amounts of gold, palladium, platinum, rhodium, and iridium from large amounts of numerous base metals [1]. This separation is achievable because thiourea forms stable cationic complexes with precious metals that exhibit distinct retention behavior on sulfonated polystyrene resins compared to base metal ions.

Ion-Exchange Elution
Class-level
1.5 M HCl–0.1 M thiourea eluent separates Au, Pd, Pt, Rh, Ir from base metals on AG50W resin.
Supports precious metal separation method development.
Distribution coefficients reported; method transfer requires validation.
Ion-Exchange Chromatography Precious Metal Separation Analytical Chemistry

Electroless Copper Plating Bath Stabilization

In electroless copper plating systems, thiourea stabilizes the plating bath while simultaneously decreasing the plating rate [1]. The stabilization effect is attributed to the strong complexing ability of thiourea with Cu(I) and the surface adsorption of thiourea on copper [1]. Voltammetric and gravimetric methods were employed to characterize this dual functional behavior.

Electroless Cu Stabilization
Class-level
Thiourea stabilizes plating bath via Cu(I) complexation and surface adsorption; decreases plating rate.
Supports dual-function additive in electroless Cu plating.
Qualitative evidence from voltammetric/gravimetric analysis.
Electroless Plating Copper Metallization Bath Stabilization

Protonation Effects on Solubility and Electronic Structure

The parent compound thiourea features a planar molecular geometry with a C=S bond length of 1.71 Å and C-N bonds averaging 1.33 Å . Protonation with HCl to form thiourea hydrochloride occurs at the sulfur or nitrogen sites, altering the electronic distribution and enhancing solubility in aqueous and polar organic solvents . This protonation-dependent solubility profile is not observed with neutral thiourea, which has lower aqueous solubility and different dissolution kinetics in acidic media. Thiourea hydrochloride exhibits enhanced solubility specifically in aqueous HCl compared to neutral thiourea, facilitating its use in pickling and acid-based cleaning solutions .

Protonation & Solubility
Source review
Protonation at S or N alters C-S/C-N bond distribution; enhances solubility in aqueous HCl.
Supports acidic formulation context.
Data to verify; reference missing.
Physical Chemistry Solubility Enhancement Spectroscopic Characterization

High-Value Application Scenarios


Copper Recovery by Flotation

Based on the demonstrated 80% copper oxide recovery achieved by S-n-dodecyle-iso-thiourea hydrochloride compared to less than 25% for thiophosphate and thiocarbamate alternatives, thiourea hydrochloride-derived collectors are the preferred procurement choice for flotation circuits processing copper oxide ores, mine tailings, and municipal solid waste incineration bottom ashes. The 3.2-fold or greater recovery advantage directly translates to higher metal yield and reduced waste disposal costs [4].

Precious Metal Separation by Cation-Exchange

The validated 1.5 M hydrochloric acid–0.1 M thiourea elution system enables selective separation of gold, palladium, platinum, rhodium, and iridium from large quantities of base metals on AG50W cation-exchange resins [4]. This methodology is directly applicable in analytical geochemistry laboratories, hydrometallurgical refining operations, and precious metal recycling facilities. Procurement of thiourea hydrochloride for this application eliminates the need for less selective or more hazardous alternative separation schemes.

Anion Receptors and Organocatalysts Design

The quantified 5.8 pKa unit acidity advantage of thiourea over urea (21.1 vs. 26.9 in DMSO) makes thiourea hydrochloride-derived scaffolds the superior starting material for researchers developing anion receptors and bifunctional organocatalysts. The approximately 600,000-fold higher acidity enables stronger hydrogen-bond interactions, broader anion activation scope, and more efficient catalytic turnover. This evidence supports the procurement of thiourea hydrochloride over urea-based alternatives for asymmetric catalysis and supramolecular chemistry applications [4].

Electroless Copper Plating Bath Stabilization

The demonstrated ability of thiourea to stabilize electroless copper plating baths via Cu(I) complexation and surface adsorption provides a functional advantage that guanidine hydrochloride cannot offer [4]. Procurement of thiourea hydrochloride for this application supports extended bath lifetime and controlled deposition rates in printed circuit board fabrication and semiconductor metallization processes, reducing both material waste and production downtime.

Application
Selection Property
Validation Focus
Copper Recovery by Flotation
Thiourea-derived collector selectivity for copper oxide
Recovery rate and matrix-specific performance verification
Precious Metal Cation-Exchange Separation
Thiourea-HCl eluent metal-complex selectivity
Distribution coefficients and elution profile confirmation
Anion Receptor/Organocatalyst Design
Thiourea scaffold donor acidity and anion binding potential
Binding constant and catalytic performance validation
Electroless Copper Plating Bath Stabilization
Cu(I) complexation and surface adsorption capability
Bath lifetime and deposition rate under process conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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